2-Chloro-1-(2-iodophenyl)ethanone
Description
2-Chloro-1-(2-iodophenyl)ethanone is a halogenated acetophenone derivative characterized by a chloroacetone group (-COCH2Cl) attached to a 2-iodophenyl ring. This compound is of interest in organic synthesis due to its electrophilic α-carbon, which facilitates nucleophilic substitution reactions. The iodine atom at the ortho position introduces steric and electronic effects, influencing reactivity and molecular interactions.
Properties
Molecular Formula |
C8H6ClIO |
|---|---|
Molecular Weight |
280.49 g/mol |
IUPAC Name |
2-chloro-1-(2-iodophenyl)ethanone |
InChI |
InChI=1S/C8H6ClIO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2 |
InChI Key |
PTHCEQOQPZJQHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCl)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-iodophenyl)ethanone typically involves halogenation reactions. One common method is the chlorination of 2-iodoacetophenone using chlorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogenation processes. These methods utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-iodophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium iodide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted ethanones and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-1-(2-iodophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-iodophenyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. It can also form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules .
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogen Substitution Effects
Halogen substituents on the phenyl ring or the ethanone chain significantly alter reactivity, solubility, and applications. Key comparisons include:
Position and Type of Halogen
- 2-Bromo-1-(4-chlorophenyl)ethanone (3a in ): Bromine at the ethanone chain enhances leaving-group ability in nucleophilic substitutions compared to chlorine. The 4-chlorophenyl group provides electron-withdrawing effects, stabilizing intermediates in condensation reactions .
- 2-Chloro-1-(3-fluorophenyl)ethanone (): Fluorine’s strong electron-withdrawing effect enhances electrophilicity, making this compound reactive in Darzens condensations. However, steric effects from ortho substituents (e.g., iodine in 2-iodophenyl) may hinder reactivity .
Physicochemical Properties
Aryl Group Modifications
Variations in the aryl group (e.g., methoxy, nitro, or heterocyclic substituents) influence electronic and steric profiles:
Electron-Donating vs. Electron-Withdrawing Groups
- Methoxy Substituents (): Compounds like 2-chloro-1-(2,4-dimethoxyphenyl)ethanone exhibit reduced electrophilicity due to electron-donating methoxy groups, favoring applications in photostable materials .
- Nitro Substituents (): 2-Chloro-1-(3-nitrophenyl)ethanone is highly electrophilic, enabling efficient participation in Darzens condensations to form trans-oxiranes with stereoselectivity .
Heterocyclic Derivatives
- Tetrazole Derivatives (): 2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanones (15–21) are intermediates for bioactive molecules. Their synthesis involves chloroacetyl chloride and tetrazole precursors, with yields influenced by steric hindrance .
- Indole Derivatives (): 2-Chloro-1-(2-(4-chlorophenyl)-1H-indol-3-yl)ethanone () and related indoloquinoxaline derivatives () are used in medicinal chemistry. The indole ring enhances π-π stacking interactions in drug-receptor binding .
Condensation Reactions ()
Darzens condensations using chloroacetophenones and nitrobenzaldehydes yield oxiranes with high stereoselectivity. For example, 2-chloro-1-(3-nitrophenyl)ethanone reacts under basic conditions to form trans-oxiranes in quantitative yields .
Heterocycle Functionalization ()
Reactions with hydrazine hydrate () or aminoquinolines () produce chelating ligands and metal complexes, useful in catalysis and material science .
Q & A
Basic Research Question
- Storage Conditions : Dark, dry environments at 2–8°C to prevent photolytic degradation of the C-I bond.
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) due to risk of exothermic decomposition.
- Handling : Use lachrymator-resistant PPE (gloves, goggles) and fume hoods, as chloro/iodo ketones are irritants .
How does the iodine substituent influence cross-coupling reactions compared to other halogens?
Advanced Research Question
The C-I bond’s lower bond dissociation energy (vs. C-Cl or C-Br) facilitates Ullmann or Sonogashira couplings under milder conditions. For example:
- Catalytic Systems : Pd(PPh₃)₄/CuI in DMF at 60°C.
- Yields : Iodo derivatives achieve ~85% coupling efficiency vs. 60% for bromo analogs.
Iodine’s size also imposes steric constraints, favoring para-substitution in subsequent reactions .
What strategies mitigate low yields in nucleophilic aromatic substitution (NAS) reactions?
Advanced Research Question
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hrs conventional).
- Directed Metalation : Use of LiTMP (2,2,6,6-tetramethylpiperidinyl lithium) to activate iodine-adjacent positions.
- Solvent Optimization : DMF or DMSO enhances nucleophilicity of attacking agents (e.g., amines, thiols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
